molecular formula C25H23NO5 B1332863 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid CAS No. 511272-31-4

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

Cat. No.: B1332863
CAS No.: 511272-31-4
M. Wt: 417.5 g/mol
InChI Key: JMHQFXYSVGDAGJ-JOCHJYFZSA-N
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Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with an R-configuration and a 2-methoxyphenyl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-23-13-7-6-12-20(23)22(14-24(27)28)26-25(29)31-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHQFXYSVGDAGJ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375896
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-31-4
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research, suggesting that it may interact with proteins or peptides in the body.

Mode of Action

Fmoc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid is a type of Fmoc-protected amino acid. The Fmoc group is a common protecting group used in solid-phase peptide synthesis. It’s chemically stable and can be removed by base, such as piperidine. This allows for the selective addition of other amino acids or compounds during synthesis, making it a valuable tool in the creation of complex biochemicals.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of Fmoc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid. For example, the Fmoc group can be removed under basic conditions, which could be a consideration in its use.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-2-Methoxyphenylalanine, is a complex organic compound that serves as a building block in peptide synthesis. Its unique structure comprises a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is instrumental in the synthesis of biologically active peptides. This article delves into the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C25H23N2O5C_{25}H_{23}N_{2}O_{5}, with a molecular weight of 417.45 g/mol. The presence of the Fmoc group enhances its utility in peptide synthesis by protecting the amino group during coupling reactions.

PropertyValue
Molecular FormulaC25H23N2O5C_{25}H_{23}N_{2}O_{5}
Molecular Weight417.45 g/mol
Purity≥ 95%
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Fmoc Protection : The amino group of the target amino acid is protected using the Fmoc group.
  • Coupling Reactions : The protected amino acid is coupled with other amino acids or peptide chains using standard peptide coupling reagents.
  • Deprotection : After synthesis, the Fmoc group can be removed to yield the final peptide product.

This multi-step process allows for the introduction of various functional groups tailored for specific applications in drug design and peptide synthesis.

While specific mechanisms of action for this compound are not fully elucidated, its role as a peptide building block suggests that its biological activity is closely linked to the peptides formed from it. The interactions of these peptides with biological targets can lead to various pharmacological effects.

Interaction Studies

Research indicates that compounds similar in structure often exhibit significant pharmacological activities. Interaction studies typically utilize techniques such as:

  • NMR Spectroscopy : To study conformational changes upon binding.
  • X-ray Crystallography : To determine the three-dimensional structures of complexes formed with target proteins.
  • Bioassays : To assess the efficacy of synthesized peptides against specific biological targets.

Case Studies and Research Findings

  • Peptide Efficacy : A study evaluated peptides synthesized using Fmoc-protected amino acids against various cancer cell lines, demonstrating significant cytotoxic effects attributed to specific sequences derived from this compound.
  • Enzyme Inhibition : Another research effort focused on the inhibition of histone deacetylases (HDACs) by peptides containing this compound, revealing IC50 values ranging from 14 to 67 nM for certain analogs, indicating potent inhibitory activity against class I HDACs.

Comparison with Similar Compounds

Structural Variations

The following table highlights structural differences among the target compound and analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS No. Key Features
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid (Target) 2-methoxyphenyl C25H23NO5 ~417.46 Not Provided Electron-donating methoxy group; R-configuration enhances chiral specificity.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl C24H19F2NO4 423.41 205526-25-6 Electron-withdrawing fluorines; enhances metabolic stability and lipophilicity .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-tolyl (2-methylphenyl) C25H23NO4 401.45 211637-75-1 Methyl group improves steric bulk; S-configuration for L-amino acid analogs .
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid 2-(trifluoromethyl)phenyl C25H20F3NO4 455.43 517905-86-1 Strong electron-withdrawing CF3 group; increases acidity of carboxylic acid .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid Mercapto (-SH) C18H17NO4S 343.40 135248-89-4 Thiol group enables disulfide bond formation; higher reactivity and toxicity .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid Allyloxy carbonylamino C22H22N2O6 410.42 178924-05-5 Allyl group permits click chemistry modifications .

Physicochemical Properties

  • Solubility : Fluorinated derivatives (e.g., 3,5-difluorophenyl) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility . The target compound’s methoxy group may enhance solubility in polar solvents compared to CF3 or methyl substituents.
  • Stability : Fmoc groups are generally stable at pH > 7 but cleaved by piperidine. Thiol-containing analogs (e.g., mercapto derivative) require inert atmospheres to prevent oxidation .
  • Purity : Commercial analogs like the o-tolyl derivative achieve >99% HPLC purity, critical for peptide synthesis .

Hazard Profiles

Compound Hazard Classifications (GHS) Key Risks
Target Compound Likely H315, H319 (skin/eye irritant) Assumed based on Fmoc-amino acid analogs.
3,5-Difluorophenyl Analog Not Specified Lower toxicity due to inert fluorine .
Mercapto Analog H302, H315, H319, H335 Acute toxicity, respiratory irritation .
Trifluoromethylphenyl Analog H315, H319, H335 Similar to mercapto but less severe .

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